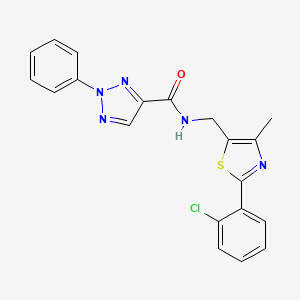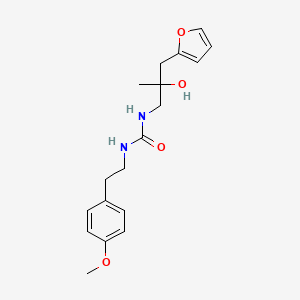![molecular formula C15H15N7O2 B2595438 4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide CAS No. 2415563-64-1](/img/structure/B2595438.png)
4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrazine core, which is a fused heterocyclic system, and a pyridine carboxamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide involves multiple steps, starting from readily available starting materials
-
Formation of Triazolopyrazine Core: : The triazolopyrazine core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable diketone or ketoester. This step often requires the use of a strong acid or base as a catalyst and is carried out under reflux conditions.
-
Introduction of Azetidinyl Group: : The azetidinyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the triazolopyrazine intermediate with an azetidinyl halide in the presence of a base such as potassium carbonate or sodium hydride.
-
Formation of Pyridine Carboxamide Moiety: : The final step involves the coupling of the azetidinyl-triazolopyrazine intermediate with a pyridine carboxylic acid derivative. This can be achieved through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, amines, and alcohols.
-
Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki or Heck coupling, which involve the formation of carbon-carbon bonds using palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the triazolopyrazine core or the pyridine carboxamide moiety.
Scientific Research Applications
4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
-
Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets and its effects on cellular processes.
-
Medicine: : The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases, cancer, and inflammatory conditions.
-
Industry: : In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide involves its interaction with specific molecular targets within cells. The triazolopyrazine core is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects.
-
Molecular Targets: : The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
-
Pathways Involved: : By binding to these targets, the compound can influence signaling pathways involved in cell growth, apoptosis, and immune responses. This makes it a potential candidate for the development of targeted therapies.
Comparison with Similar Compounds
4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide can be compared with other triazolopyrazine derivatives and pyridine carboxamide compounds. Similar compounds include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its anticancer and anti-inflammatory properties.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Evaluated for their kinase inhibitory activities and potential as anticancer agents.
The uniqueness of this compound lies in its specific structural features and the combination of the triazolopyrazine core with the pyridine carboxamide moiety, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
4-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-9-19-20-15-14(18-4-5-22(9)15)21-7-11(8-21)24-10-2-3-17-12(6-10)13(16)23/h2-6,11H,7-8H2,1H3,(H2,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMABABOBNOISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CC(C3)OC4=CC(=NC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2595355.png)
![1-(3,4-dichlorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2595360.png)

![N-[2-(dimethylamino)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2595362.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide](/img/structure/B2595364.png)


![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2595367.png)
![(2E)-1-[4-(benzyloxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2595369.png)


![5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2595373.png)
![2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2595374.png)

